3-Ethoxyisoquinoline-4-carboxylic acid
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Overview
Description
3-Ethoxyisoquinoline-4-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The presence of an ethoxy group at the 3-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxyisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . Another method includes the use of microwave-assisted processes, which provide a more efficient and greener synthesis route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pfitzinger reactions or other condensation reactions that can be optimized for higher yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives with modified functional groups.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with different substituents at the 3-position.
Scientific Research Applications
3-Ethoxyisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxyisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: A closely related compound with similar structural features but lacking the ethoxy group.
3-Hydroxyquinoline-4-carboxylic acid: Another related compound with a hydroxyl group at the 3-position instead of an ethoxy group.
Uniqueness: 3-Ethoxyisoquinoline-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-ethoxyisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-10(12(14)15)9-6-4-3-5-8(9)7-13-11/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
GFYOSRYJXQKPBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=N1)C(=O)O |
Origin of Product |
United States |
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